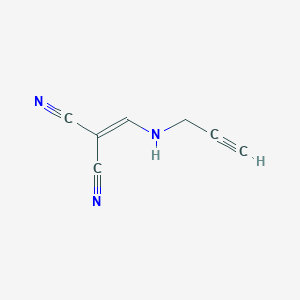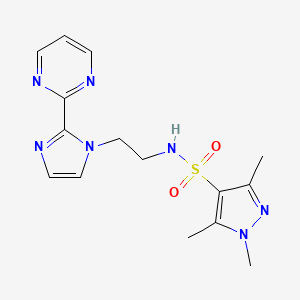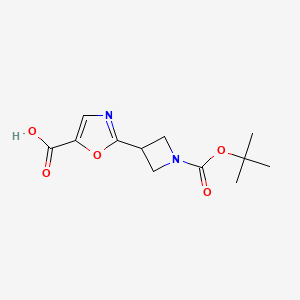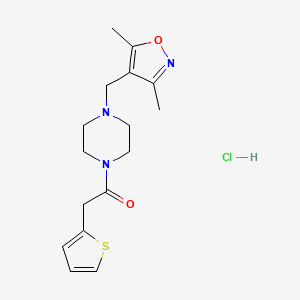
Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of quinoline, which is a class of nitrogen-containing heterocyclic compounds . Quinolines have been found ubiquitously in nature and are used in designing bioactive compounds displaying various activities .
Synthesis Analysis
The synthesis of similar compounds, such as 7-chloro-4-aminoquinoline derivatives, has been achieved by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . Treatment of the intermediates with substituted aromatic/heteroaromatic aldehydes has led to the corresponding Schiff bases .Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound, as a derivative of 7-chloro-4-aminoquinoline, has been found to have significant antimicrobial activity . The most active ones displayed MIC values in the range of 1.5 to 12.5 µg/mL . However, they displayed no antifungal activity . The length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity .
Antimalarial Activity
The 7-chloro-4-aminoquinoline nucleus is obligatory for antimalarial activity . This could be attributed mainly due to prevention of heme polymerization into an insoluble compound, hemozoin (malaria pigment) . Some new 4-aminoquinoline derivatives were synthesized and screened for in vitro antimalarial activity against a chloroquine-sensitive strain of Plasmodium falciparum (3D7) .
Antibacterial Activity
In addition to the evaluation of antimalarial activity, the synthesized compounds were also screened for antibacterial activity against six different strains of Gram-positive (Bacillus subtilis, Bacillus cereus, and Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae) . All the compounds at the tested doses were found to be active against all the tested organisms .
Anti-virulence Activity
4-Aminoquinoline nucleus have been found ubiquitously in nature (4-AQ) and therefore are used in designing of bioactive compounds displaying anti-virulence .
Anti-leishmanial Activity
4-Aminoquinoline nucleus have been found ubiquitously in nature (4-AQ) and therefore are used in designing of bioactive compounds displaying anti-leishmanial activity .
Anti-platelet Aggregation
4-Aminoquinoline nucleus have been found ubiquitously in nature (4-AQ) and therefore are used in designing of bioactive compounds displaying anti-platelet aggregation .
Anti-inflammatory and Immune-modulatory Activity
4-Aminoquinoline nucleus have been found ubiquitously in nature (4-AQ) and therefore are used in designing of bioactive compounds displaying anti-inflammatory, immune-modulatory activities .
Anticancer Activity
4-Aminoquinoline nucleus have been found ubiquitously in nature (4-AQ) and therefore are used in designing of bioactive compounds displaying anticancer activities .
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been used in the design of bioactive compounds displaying anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .
Mode of Action
It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have shown antimicrobial activity, with the most active ones displaying mic values in the range of 15 to 125 µg/mL . The length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity .
Biochemical Pathways
Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been synthesized via nucleophilic aromatic substitution .
Result of Action
Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have shown antimicrobial activity .
Action Environment
It is known that the length of the carbon-chain linker and electronic properties of similar compounds are decisive for their biological activity .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 4-chlorobenzylamine with ethyl 7-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by esterification of the resulting product with ethanol.", "Starting Materials": [ "4-chlorobenzylamine", "ethyl 7-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with ethyl 7-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of a coupling agent such as DCC or EDC to form Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate intermediate.", "Step 2: Purification of the intermediate by recrystallization or column chromatography.", "Step 3: Esterification of the intermediate with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product, Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate.", "Step 4: Purification of the final product by recrystallization or column chromatography." ] } | |
Número CAS |
1189916-34-4 |
Fórmula molecular |
C19H16Cl2N2O3 |
Peso molecular |
391.25 |
Nombre IUPAC |
ethyl 7-chloro-4-[(4-chlorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-2-26-19(25)16-17(22-10-11-3-5-12(20)6-4-11)14-8-7-13(21)9-15(14)23-18(16)24/h3-9H,2,10H2,1H3,(H2,22,23,24) |
Clave InChI |
AQJAJDPBJYJGAW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=C(C=C3)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2521363.png)
![6-Bromo-2-chloro-5-fluorobenzo[d]thiazole](/img/structure/B2521364.png)
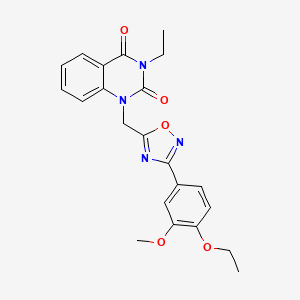
![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2521367.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2521368.png)

